o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine
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Overview
Description
o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine is a compound that features a pyrazole ring attached to a hydroxylamine group via a methylene bridge. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
One common method for synthesizing pyrazoles is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . The hydroxylamine group can be introduced through nucleophilic substitution reactions involving hydroxylamine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . The pyrazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine can be compared with other pyrazole derivatives and hydroxylamine-containing compounds. Similar compounds include:
1-Phenyl-3-methyl-1H-pyrazol-5-amine: A pyrazole derivative with similar biological activities.
3,5-Dimethylpyrazole: Another pyrazole compound used in various chemical and biological applications.
Hydroxylamine derivatives: Compounds containing the hydroxylamine group, which are known for their reactivity and biological activities. The uniqueness of this compound lies in its combination of the pyrazole ring and hydroxylamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H7N3O |
---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
O-(1H-pyrazol-5-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C4H7N3O/c5-8-3-4-1-2-6-7-4/h1-2H,3,5H2,(H,6,7) |
InChI Key |
NMCJBXLZHLUCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)CON |
Origin of Product |
United States |
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